molecular formula C19H24N4O3S B2853475 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097884-09-6

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2853475
CAS No.: 2097884-09-6
M. Wt: 388.49
InChI Key: AJXDXORHQIUVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide ( 2097884-09-6) is a high-purity synthetic compound with a molecular formula of C19H24N4O3S and a molecular weight of 388.5 g/mol. This complex molecule features a benzothiophene core linked to a 4-ethyl-2,3-dioxopiperazine ring via a dimethylaminoethyl carboxamide bridge, creating a multifunctional structure with potential for diverse research applications. The compound's specific stereochemistry includes one undefined atom stereocenter, which may be significant for its bioactive properties. With a topological polar surface area of 101Ų and an XLogP3 value of 2.5, this compound exhibits favorable physicochemical properties for pharmaceutical and biochemical research . Researchers investigating protein-methyltransferase interactions may find this compound particularly valuable, as related structures have been explored in studies targeting PRMT5 for therapeutic development . The 2,3-dioxopiperazine moiety is a structurally significant feature found in various pharmacologically active compounds and has been extensively investigated as a key intermediate in the synthesis of advanced pharmaceutical agents, including third-generation cephalosporin antibiotics . The presence of both hydrogen bond donor and acceptor groups (1 and 5 respectively) suggests potential for targeted molecular interactions. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Inquire for bulk pricing and availability .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-4-22-9-10-23(18(25)17(22)24)19(26)20-11-15(21(2)3)14-12-27-16-8-6-5-7-13(14)16/h5-8,12,15H,4,9-11H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXDXORHQIUVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Carboxamide Derivatives

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Key Differences: Lacks the benzothiophene and dimethylaminoethyl groups. The 4-chlorophenyl substituent introduces electronegativity but reduces lipophilicity compared to benzothiophene.
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide
  • Key Differences: Features a benzo[d]oxazolone group linked via a propanoyl chain to the piperazine. The oxazolone ring provides an electron-withdrawing effect, contrasting with benzothiophene’s electron-rich nature. Synthetic methods use DCC/HOBt-mediated coupling, similar to the target compound’s likely route .
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl}-2-oxo-2H-chromene-3-carboxamide
  • Key Differences :
    • Contains a coumarin (2H-chromene) group instead of benzothiophene, offering distinct fluorescence properties.
    • The piperazine lacks dioxo modifications but includes a phenyl substituent, increasing aromatic interactions .

Substituent Effects on Piperazine Moieties

Dioxo Modifications

The target compound’s 2,3-dioxopiperazine introduces two ketone groups, which:

  • Increase hydrogen-bond acceptor capacity.
  • Reduce basicity compared to non-oxidized piperazines (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) .
Ethyl vs. Aryl Substituents
  • 4-Ethyl group : In the target compound, this substituent adds moderate steric bulk without significantly altering electron density.
  • Aryl substituents (e.g., 4-nitrophenyl in derivatives): Introduce stronger electron-withdrawing effects, affecting electronic distribution and reactivity .

Role of Heterocyclic Aromatic Systems

  • Benzothiophene (Target Compound) :
    • Sulfur atom participates in hydrophobic interactions and may engage in weak sulfur-π interactions.
    • Higher lipophilicity (logP) compared to benzodioxole or coumarin derivatives.
  • Benzodioxole () :
    • Oxygen atoms increase polarity, improving aqueous solubility but reducing membrane permeability.
  • Imidazole () :
    • Basic nitrogen can protonate at physiological pH, altering solubility and binding kinetics.

Structural and Physicochemical Data Comparison

Compound Name Molecular Weight Key Substituents Piperazine Modifications logP*
Target Compound ~460 g/mol Benzothiophene, dimethylaminoethyl 2,3-dioxo, 4-ethyl ~3.5
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ~296 g/mol 4-Chlorophenyl None ~2.1
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide ~430 g/mol Benzo[d]oxazolone, propanoyl None ~2.8
N-{2-[4-(Dimethylamino)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide ~420 g/mol Coumarin, dimethylaminophenyl None ~3.0

*Estimated using fragment-based methods.

Q & A

Basic: What are the standard synthetic routes and analytical techniques for synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including coupling of the benzothiophene moiety with a dimethylaminoethyl group, followed by conjugation to the 4-ethyl-2,3-dioxopiperazine-1-carboxamide core. Key steps often require:

  • Amide bond formation using carbodiimide-based coupling agents (e.g., EDCI) or mixed anhydride methods.
  • Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, with triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Analytical validation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:

  • 1H/13C NMR : Assigns protons and carbons to specific functional groups (e.g., benzothiophene aromatic signals, piperazine carbonyls).
  • Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : Confirms presence of carbonyl (C=O) and amine (N-H) groups .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Impurity profiles : Unidentified byproducts (e.g., epimers, degradation products) can skew bioactivity. Use HPLC with a mobile phase of methanol/water/0.2 M NaH2PO4/0.4 M TBAH (5:1:2:3, pH 5.5) to separate co-eluting isomers .
  • Stability issues : Long-term storage may degrade the compound. Conduct accelerated stability studies under varying temperatures and humidity, referencing degradation kinetics .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Answer:

  • Temperature control : Maintain 0–5°C during exothermic steps (e.g., acyl chloride formation).
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Solvent polarity : Switch from DCM to DMF for improved solubility of intermediates .

Advanced: How to design interaction studies to elucidate the compound’s mechanism of action?

Answer:

  • In silico docking : Use molecular dynamics simulations to predict binding affinities for targets like G-protein-coupled receptors (GPCRs) or kinases.
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with immobilized target proteins.
  • Cellular assays : Pair with CRISPR-Cas9 knockout models to validate target specificity .

Basic: What biological targets or pathways are associated with this compound?

Answer:
Preliminary studies on analogs suggest activity against:

  • Neurotransmitter receptors (e.g., serotonin 5-HT2A) due to the dimethylaminoethyl group.
  • Enzymatic inhibition : The dioxopiperazine core may chelate metal ions in metalloproteases .

Advanced: How can computational modeling accelerate reaction design for derivatives?

Answer:

  • Quantum mechanical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA.
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel analogs .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Degradation pathways : Hydrolysis of the dioxopiperazine ring under acidic/alkaline conditions.
  • Storage recommendations : Lyophilize and store at -20°C in amber vials under argon to prevent oxidation and moisture uptake .

Advanced: How to address stereochemical challenges in synthesis?

Answer:

  • Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration of chiral centers post-synthesis .

Advanced: What methodologies are critical for impurity profiling?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation products.
  • LC-MS/MS : Correlate impurity masses with structural fragments.
  • Pharmaceutical guidelines : Follow ICH Q3A/B thresholds for reporting and identifying impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.